molecular formula C6H7ClN2O B1587467 2-Chloro-4-ethoxy-pyrimidine CAS No. 83774-09-8

2-Chloro-4-ethoxy-pyrimidine

Cat. No. B1587467
CAS RN: 83774-09-8
M. Wt: 158.58 g/mol
InChI Key: PXTBPZQWBZWDFS-UHFFFAOYSA-N
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Description

2-Chloro-4-ethoxy-pyrimidine is a chemical compound used for research and development . It undergoes cobalt-catalyzed cross-coupling reaction with aryl halides .


Synthesis Analysis

The synthesis of pyrimidines, including 2-Chloro-4-ethoxy-pyrimidine, has been extensively studied. For instance, 4,6-Dichloro-2-(methylthio)pyrimidine reacts with EtONa in EtOH, at ca. 20 °C, for 2 h, to give exclusively 4-chloro-6-ethoxy-2-(methylthio)pyrimidine .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The exact molecular structure of 2-Chloro-4-ethoxy-pyrimidine would require more specific data or computational chemistry analysis.


Chemical Reactions Analysis

2-Chloro-4-ethoxy-pyrimidine can participate in various chemical reactions. For example, it undergoes a palladium-catalyzed Hiyama cross-coupling reaction with organosilanes . It can also participate in Suzuki–Miyaura coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-ethoxy-pyrimidine are not explicitly mentioned in the retrieved papers. For detailed information, one would typically refer to material safety data sheets or similar resources .

Scientific Research Applications

  • Regioselective Synthesis of New Pyrimidine Derivatives

    • Field : Organic Chemistry
    • Application : The synthesis of new pyrimidine derivatives using organolithium reagents .
    • Method : Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
    • Results : The reaction of 7 with N,N-dimethylethylenediamine afforded 8 exclusively .
  • Anti-Inflammatory Activities of Pyrimidines

    • Field : Pharmacology
    • Application : Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
    • Method : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Anti-HIV Activities of Pyrimidines

    • Field : Pharmacology
    • Application : Pyrimidines have been found to exhibit anti-HIV activities .
    • Method : The exact method of application or experimental procedures would be specific to the study and are not detailed in the source .
    • Results : The results or outcomes obtained would be specific to the study and are not detailed in the source .
  • Anti-Malarial Activities of Pyrimidines

    • Field : Pharmacology
    • Application : Pyrimidines have been found to exhibit anti-malarial activities .
    • Method : The exact method of application or experimental procedures would be specific to the study and are not detailed in the source .
    • Results : The results or outcomes obtained would be specific to the study and are not detailed in the source .
  • Anti-Tumour Activities of Pyrimidines

    • Field : Oncology
    • Application : Pyrimidines have been found to exhibit anti-tumour activities .
    • Method : The exact method of application or experimental procedures would be specific to the study and are not detailed in the source .
    • Results : The results or outcomes obtained would be specific to the study and are not detailed in the source .
  • Synthesis of Fluazifop

    • Field : Organic Chemistry
    • Application : 2-chloro-5-(trifluoromethyl)pyrimidine, a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .
    • Method : The exact method of application or experimental procedures would be specific to the study and are not detailed in the source .
    • Results : The results or outcomes obtained would be specific to the study and are not detailed in the source .
  • Modulation of Myeloid Leukemia

    • Field : Oncology
    • Application : Pyrimidine derivatives, including imatinib, Dasatinib and nilotinib, are well established treatments for leukemia .
    • Method : The exact method of application or experimental procedures would be specific to the study and are not detailed in the source .
    • Results : The results or outcomes obtained would be specific to the study and are not detailed in the source .
  • Antimicrobial Activities

    • Field : Pharmacology
    • Application : Pyrimidines have been found to exhibit antimicrobial activities .
    • Method : The exact method of application or experimental procedures would be specific to the study and are not detailed in the source .
    • Results : The results or outcomes obtained would be specific to the study and are not detailed in the source .
  • Antifungal Activities

    • Field : Pharmacology
    • Application : Pyrimidines have been found to exhibit antifungal activities .
    • Method : The exact method of application or experimental procedures would be specific to the study and are not detailed in the source .
    • Results : The results or outcomes obtained would be specific to the study and are not detailed in the source .
  • Antiparasitic Activities

    • Field : Pharmacology
    • Application : Pyrimidines have been found to exhibit antiparasitic activities .
    • Method : The exact method of application or experimental procedures would be specific to the study and are not detailed in the source .
    • Results : The results or outcomes obtained would be specific to the study and are not detailed in the source .
  • Diuretic Activities

    • Field : Pharmacology
    • Application : Pyrimidines have been found to exhibit diuretic activities .
    • Method : The exact method of application or experimental procedures would be specific to the study and are not detailed in the source .
    • Results : The results or outcomes obtained would be specific to the study and are not detailed in the source .
  • Antitumor Activities

    • Field : Oncology
    • Application : Pyrimidines have been found to exhibit antitumor activities .
    • Method : The exact method of application or experimental procedures would be specific to the study and are not detailed in the source .
    • Results : The results or outcomes obtained would be specific to the study and are not detailed in the source .

Safety And Hazards

When handling 2-Chloro-4-ethoxy-pyrimidine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

2-chloro-4-ethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-2-10-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTBPZQWBZWDFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406132
Record name 2-chloro-4-ethoxy-pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-ethoxy-pyrimidine

CAS RN

83774-09-8
Record name 2-chloro-4-ethoxy-pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-ethoxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2,4-dichloropyrimidine (20 g, 0.13 mmol) in 240 mL of anhydrous EtOH was added slowly 1M NaOEt in EtOH over 2 hrs at −3° C. under nitrogen atmosphere. The resulting mixture was stirred at room temperature for 1 hour. The organic solvent was evaporated in vacuo and the residue was partioned between water and Et2O. The aqueous phase was extracted with Et2O and the combined organic phases were washed with brine, dried over Na2SO4, filtered, and concentrated to give the title compound.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2,4-dichloropyrimidine (Aldrich, 10.0 g, 67.12 mmol) in abs. EtOH (120 mL) at -3° C. under nitrogen atmosphere was slowly added (over 2 hours) 1M NaOEt/EtOH (68 mL, 68 mmol) and the resulting mixture stirred for 1 hour. Solvent was evaporated in vacuo and the residue partitioned between H2O and Et2O. The aqueous phase was extracted with Et2O and the combined organic phase was washed with brine, dried (Na2SO4) and evaporated (water aspirator pump, 35° C.). The resulting residue was filtered and washed with petroleum ether to provide the desired product (8.05 g, 75%) as a yellowish solid: mp 30-31° C. (lit. 35° C.); 1H NMR (CDCl3): δ 1.40 (t, J=7.2 Hz, 3H), 4.44 (quartet, J=7.2 Hz, 2H), 6.62 (d, J=5.7 Hz, 1H), 8.27 (d, J=5.7 Hz, 1H); MS m/z 161 (M+3, 34%), 159 (M+1, 100%). Anal. Calcd. for C6H7ClN2O: C, 45.44; H, 4.45; N, 17.66; Cl, 22.36. Found: C, 45.32; H, 4.41; N, 17.60; Cl, 22.43.
Quantity
10 g
Type
reactant
Reaction Step One
Name
NaOEt EtOH
Quantity
68 mL
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AR Katritzky, G Baykut, S Rachwal, M Szafran… - Journal of the …, 1989 - pubs.rsc.org
… Although replacement of chlorine by sulphur in 2-chloro-4-ethoxypyrimidine is reported 3 3 (albeit in poor yield), we were unable to achieve such a reaction of thiourea with the 4-…
Number of citations: 64 pubs.rsc.org
OO OH
Number of citations: 0

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